molecular formula C23H23NO6 B11216597 Dimethyl 4-(4-hydroxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-hydroxyphenyl)-1-(4-methoxybenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11216597
M. Wt: 409.4 g/mol
InChI Key: RXDLGQUYVYGYNM-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as hydroxyl, methoxy, and carboxylate groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid, with the mixture being heated under reflux .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction results in tetrahydropyridine derivatives .

Scientific Research Applications

3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. In the context of its potential therapeutic effects, it may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can lead to vasodilation and reduced blood pressure. The compound may also interact with other molecular pathways, contributing to its antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3,5-DIMETHYL 4-(4-HYDROXYPHENYL)-1-[(4-METHOXYPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE apart is its unique combination of functional groups, which may confer distinct pharmacological properties. Its hydroxyl and methoxy groups, in particular, may enhance its antioxidant activity compared to other dihydropyridine derivatives .

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

dimethyl 4-(4-hydroxyphenyl)-1-[(4-methoxyphenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H23NO6/c1-28-18-10-4-15(5-11-18)12-24-13-19(22(26)29-2)21(20(14-24)23(27)30-3)16-6-8-17(25)9-7-16/h4-11,13-14,21,25H,12H2,1-3H3

InChI Key

RXDLGQUYVYGYNM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=C(C(C(=C2)C(=O)OC)C3=CC=C(C=C3)O)C(=O)OC

Origin of Product

United States

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